Home > Products > Screening Compounds P52424 > Dibenzylfluorescein
Dibenzylfluorescein - 97744-44-0

Dibenzylfluorescein

Catalog Number: EVT-1170267
CAS Number: 97744-44-0
Molecular Formula: C34H24O5
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dibenzylfluorescein (DBF) is a non-fluorescent compound that acts as a substrate for specific cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8. [, , , ] Upon enzymatic cleavage of the benzyl groups, DBF is converted into the highly fluorescent compound fluorescein. [, , , ] This property makes DBF a valuable tool in high-throughput screening assays for assessing CYP activity and inhibition. [, , , ]

Fluorescein

Relevance: Fluorescein serves as the core structure of Dibenzylfluorescein. The addition of two benzyl groups to the fluorescein molecule results in Dibenzylfluorescein, which acts as a substrate for CYP enzymes, particularly CYP3A4 and CYP2C19. The fluorescence properties of both compounds are crucial for their use in assays to measure enzyme activity. []

Fluorescein Benzyl Ester

Relevance: Fluorescein benzyl ester is a direct metabolite of Dibenzylfluorescein, generated through the enzymatic action of CYP enzymes. By monitoring its formation, researchers can assess the enzyme activity and the inhibitory potential of various compounds on CYP enzymes, especially CYP2C19. []

Fluorescein Benzyl Ether

Relevance: Fluorescein benzyl ether is a direct metabolite of Dibenzylfluorescein, formed through the enzymatic activity of CYP enzymes. The formation of both Fluorescein benzyl ether and Fluorescein benzyl ester from Dibenzylfluorescein provides valuable information about CYP enzyme kinetics and inhibition. []

Synthesis Analysis

Synthetic Routes

Dibenzylfluorescein is synthesized through a coupling reaction involving fluorescein and benzyl chloride. The typical synthesis method includes the following steps:

  1. Reagents: Benzyl chloride and fluorescein are the primary reactants.
  2. Base: A base such as potassium carbonate is used to facilitate the reaction.
  3. Reaction Conditions: The reaction is generally carried out in an organic solvent under controlled temperature conditions to optimize yield and purity.
  4. Purification: After synthesis, the product is purified using recrystallization or chromatography techniques to ensure high purity levels.

The one-step synthesis approach allows for efficient production of dibenzylfluorescein, making it suitable for both laboratory and industrial applications .

Molecular Structure Analysis

Dibenzylfluorescein consists of a fluorescein backbone with two benzyl groups attached. Its molecular formula is C₁₈H₁₈O₄, and it has a molecular weight of 298.34 g/mol.

Structural Characteristics

  • Functional Groups: The structure includes hydroxyl groups typical of fluorescein and aromatic rings from the benzyl groups.
  • Geometry: The molecule exhibits a planar structure due to the conjugated double bonds present in the fluorescein moiety, which contributes to its fluorescent properties.

The presence of these functional groups allows dibenzylfluorescein to engage in various chemical reactions, particularly those involving cytochrome P450 enzymes .

Chemical Reactions Analysis

Dibenzylfluorescein undergoes several notable chemical reactions:

Types of Reactions

  1. Dealkylation: This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of fluorescein benzyl ether.
  2. Hydrolysis: In alkaline conditions (e.g., with sodium hydroxide), dibenzylfluorescein can be hydrolyzed to yield free fluorescein.

Reaction Conditions

  • Dealkylation: Typically occurs in the presence of NADPH and specific cytochrome P450 isoforms (e.g., CYP3A4).
  • Hydrolysis: Conducted at room temperature with a 2 M sodium hydroxide solution.

The major products from these reactions include fluorescein and fluorescein esters .

Mechanism of Action

Dibenzylfluorescein operates primarily as a substrate for cytochrome P450 isoforms:

Target Interaction

  • Binding: Dibenzylfluorescein binds to the active site of cytochrome P450 enzymes.
  • Dealkylation Process: The binding leads to dealkylation, where the benzyl groups are removed, resulting in the production of fluorescein.

Biochemical Pathways

The interaction influences metabolic pathways associated with the enzymes, affecting drug metabolism and toxicity profiles. The apparent Michaelis constant (Km) for dibenzylfluorescein is reported between 0.87 and 1.9 µM, highlighting its efficiency as a substrate .

Physical and Chemical Properties Analysis

Dibenzylfluorescein exhibits several physical and chemical properties that are crucial for its application:

  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Fluorescence: Exhibits strong fluorescence upon excitation, making it useful for detection in various assays.
  • Stability: Stability can be affected by environmental factors such as pH and temperature, which influence its reactivity and fluorescence intensity.

These properties make dibenzylfluorescein an effective tool for biochemical assays involving cytochrome P450 activity .

Applications

Dibenzylfluorescein has several significant applications in scientific research:

  1. Drug Metabolism Studies: Used extensively to assess drug metabolism by measuring enzyme activity.
  2. Toxicology Testing: Helps evaluate potential toxicity by observing interactions with cytochrome P450 isoforms.
  3. Fluorometric Assays: Serves as a fluorescent probe in various assay formats to quantify enzyme activity.
Introduction to Dibenzylfluorescein

Chemical Significance and Historical Development of Fluorescein Derivatives

Dibenzylfluorescein represents a specialized evolution in fluorescein-based chemistry, designed explicitly for probing cytochrome P450 (CYP) enzyme activities. Its core structure derives from fluorescein, a xanthene dye first synthesized by Adolf von Baeyer in 1871, renowned for its high quantum yield and pH-dependent fluorescence. The strategic addition of benzyl groups at the 6-position transforms fluorescein into a fluorogenic probe—non-fluorescent in its native state but yielding highly fluorescent products upon enzymatic dealkylation [5] [9]. This molecular design addresses a critical limitation in real-time enzyme kinetics: the need for substrates that generate measurable signals without chromatographic separation. Historically, early CYP probes like ethoxyresorufin suffered from low sensitivity or spectral interference. Dibenzylfluorescein emerged as a solution, with its O-debenzylation reaction producing fluorescein benzyl ether (λ~ex~ 485 nm, λ~em~ 535 nm), followed by base-catalyzed hydrolysis to fluorescein for enhanced detection [5] [9]. Its commercial availability since the early 2000s has standardized its use in high-throughput screening, reflecting a broader trend in biochemical tool development toward functional specificity over broad-spectrum applications.

Table 1: Evolution of Key Fluorescein-Based CYP Probes

ProbeEnzymatic ReactionDetection LimitPrimary CYP Targets
EthoxyresorufinO-deethylation~10 nMCYP1A1/1A2
DibenzylfluoresceinO-debenzylation~1 nMCYP3A4, 2C19, 2C8, 3A7, 19A1
DBOMF*O-debenzyloxymethylation~5 nMCYP3A4

*Dibenzyloxymethylfluorescein [8] [10]

Structural and Functional Role in Cytochrome P450 (CYP) Research

Dibenzylfluorescein serves as a versatile mechanistic tool due to its interactions with multiple CYP isoforms. Structurally, it features a planar xanthene core with two benzyl ether groups that sterically hinder fluorescence until enzymatic cleavage occurs. The benzyl moieties create optimal hydrophobicity (LogP ~3.5), facilitating partition into CYP active sites [5] [6]. Kinetic profiling reveals distinct affinity variations across isoforms:

Table 2: Kinetic Parameters of Dibenzylfluorescein Metabolism by Human CYPs

CYP IsoformK~m~ (μM)V~max~ (pmol/min/pmol CYP)Catalytic Efficiency (V~max~/K~m~)
CYP3A40.87–1.7725–4022.5–28.7
CYP2C191.1–1.98–127.3–10.5
CYP2C81.56.54.3
CYP3A7*3.21.80.56
CYP19A1 (Aromatase)2.04.22.1

*Neonatal isoform [4] [8] [9]

Biochemically, metabolism involves CYP-mediated hydroxylation at the benzyl methylene group, leading to C–O bond scission. Crystallographic and docking studies with CYP3A4 and aromatase (CYP19A1) reveal key binding motifs: the xanthene core π-stacks with phenylalanine residues (e.g., F213 in CYP3A4), while benzyl groups orient toward the heme iron [3] [6]. Notably, aromatase metabolizes Dibenzylfluorescein despite its compact steroidal substrate pocket, suggesting adaptive plasticity in its active site [6]. This multi-isoform specificity positions Dibenzylfluorescein uniquely for activity phenotyping—distinguishing contributions of co-expressed CYPs in microsomal systems through selective inhibition protocols [4] [8].

Neonatal and Developmental Pharmacology Relevance

Dibenzylfluorescein gains critical importance in neonatal pharmacology due to its interaction with CYP3A7, the dominant fetal/neonatal hepatic CYP isoform. While CYP3A4 constitutes 10–50% of adult hepatic CYP content, CYP3A7 accounts for >50% in fetuses and persists for up to 24 months post-gestation [2] [8]. This enzyme exhibits a distinct ontogeny: expression peaks prenatally, declines postnatally, and mirrors rising CYP3A4 levels—a "switch" phenomenon governed by epigenetic regulation [2] [4]. Critically, CYP3A7 metabolizes Dibenzylfluorescein with ≈10-fold lower k~cat~ than CYP3A4 (Table 2), reflecting its specialized physiological role in metabolizing endogenous compounds like dehydroepiandrosterone sulfate (DHEA-S) and all-trans retinoic acid rather than xenobiotics [2] [8].

This catalytic divergence underpins neonatal drug toxicity risks. For example, ritonavir (an HIV protease inhibitor) potently inhibits CYP3A7 (IC~50~ = 0.15 μM), elevating DHEA-S plasma levels and causing adrenal insufficiency in neonates [4] [8]. Traditional CYP3A4 probes like midazolam poorly detect this inhibition due to low CYP3A7 activity. Dibenzylfluorescein addresses this gap with its robust signal generation under CYP3A7 metabolism (Z’ factor >0.7), enabling high-throughput neonatal inhibition screening [8]. Validatory screens using 48 HIV/HCV antivirals identified five previously unrecognized CYP3A7 inhibitors, underscoring Dibenzylfluorescein’s role in predicting neonatal drug interactions [8].

Properties

CAS Number

97744-44-0

Product Name

Dibenzylfluorescein

IUPAC Name

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate

Molecular Formula

C34H24O5

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2

InChI Key

YZJGKSLPSGPFEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6

Synonyms

2-[3-Oxo-6-(phenylmethoxy)-3H-xanthen-9-yl]benzoic Acid Phenylmethyl Ester; NSC 645658;

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.